N-(2-Chloroethyl)-N'-(3-pyridinyl)urea
Overview
Description
N-(2-Chloroethyl)-N’-(3-pyridinyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a pyridinyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-N’-(3-pyridinyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 3-pyridyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(2-Chloroethyl)-N’-(3-pyridinyl)urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically isolated through crystallization and drying processes.
Types of Reactions:
Substitution Reactions: N-(2-Chloroethyl)-N’-(3-pyridinyl)urea can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form N-(2-chloroethyl)-N’-(3-pyridinyl)urea oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide in the presence of acetic acid or peracids in organic solvents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of N-(2-substituted ethyl)-N’-(3-pyridinyl)urea derivatives.
Oxidation: Formation of N-(2-chloroethyl)-N’-(3-pyridinyl)urea oxides.
Reduction: Formation of N-(2-aminoethyl)-N’-(3-pyridinyl)urea.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-(3-pyridinyl)urea involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers such as the nitrogen atoms in DNA bases, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-Chloroethyl)-N’-(3-pyridinyl)urea can be compared with other urea derivatives that possess similar structural features:
N-(2-Chloroethyl)-N’-(4-pyridinyl)urea: Similar structure but with the pyridinyl group at the 4-position, which may affect its reactivity and biological activity.
N-(2-Chloroethyl)-N’-(2-pyridinyl)urea: The pyridinyl group at the 2-position can lead to different steric and electronic effects.
N-(2-Chloroethyl)-N’-(3-pyridinyl)thiourea: Replacement of the oxygen atom in the urea moiety with sulfur, which can alter its chemical properties and reactivity.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-3-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-3-5-11-8(13)12-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKZUTAGOUFZGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930314 | |
Record name | N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-58-2 | |
Record name | NSC83110 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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